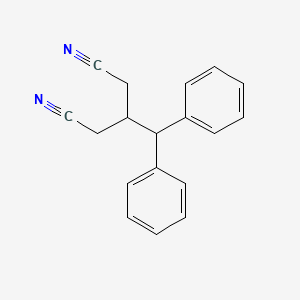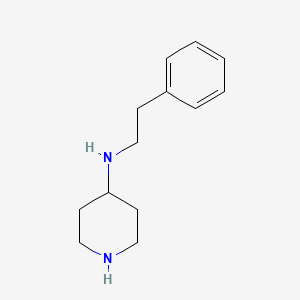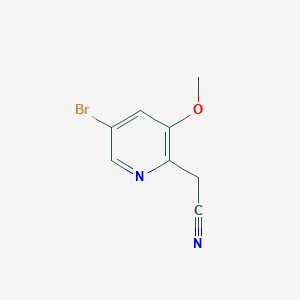
2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile
Vue d'ensemble
Description
“2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile” is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is related to the compound “(5-Bromo-3-methoxypyridin-2-yl)methanol” which has the molecular formula C7H8BrNO2 and a molecular weight of 218.05 .
Molecular Structure Analysis
The molecular structure of “2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile” can be represented by the SMILES stringCOC1=CC(Br)=CN=C1CC#N . This indicates that the molecule contains a bromine atom attached to a pyridine ring, which is further connected to an acetonitrile group.
Applications De Recherche Scientifique
Synthesis and Microbiological Activity
2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile and its derivatives have been utilized in the synthesis of various organic compounds. One notable application is the synthesis of 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives. These compounds have demonstrated notable bacteriostatic and tuberculostatic activities, suggesting potential applications in microbiology and medicine (Miszke et al., 2008).
Medicinal Chemistry: Anticancer and Antimicrobial Properties
N-Heterocyclic carbene gold(I) complexes containing 2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile derivatives have shown promising results in medicinal chemistry. These complexes exhibit antiproliferative, anticancer, and antibacterial properties, making them valuable in developing new therapeutic agents (Goetzfried et al., 2020).
Large-Scale Synthesis and Heterocyclic Analogues
This compound has also been instrumental in large-scale synthetic methodologies. For example, an efficient approach to synthesize alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate has been developed using 2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile. This method offers a high-yielding route for these compounds, which are valuable in organic chemistry (Morgentin et al., 2009).
Photochemical Studies
In photochemistry, derivatives of 2-(5-Bromo-3-methoxypyridin-2-YL)acetonitrile have been used in studies related to alkyl radicals containing beta-leaving groups. These studies contribute to the understanding of radical reactions, which are fundamental in organic chemistry and materials science (Bales et al., 2001).
Synthesis of Novel Cyanopyridine Derivatives
Another application is in the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives. Starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a range of new cyanopyridine derivatives have been synthesized and evaluated for their antimicrobial activity (Bogdanowicz et al., 2013).
Role in Bioorganic and Medicinal Chemistry
In bioorganic and medicinal chemistry, derivatives of this compound have been used to study the electron transfer chemistry of psoralen and coumarin derivatives. Such studies are vital in understanding the mechanism of action of drugs and developing new therapeutic agents (Chen et al., 1997).
Propriétés
IUPAC Name |
2-(5-bromo-3-methoxypyridin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-4-6(9)5-11-7(8)2-3-10/h4-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQMBWKKDJTMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649127 | |
| Record name | (5-Bromo-3-methoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947688-87-1 | |
| Record name | (5-Bromo-3-methoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



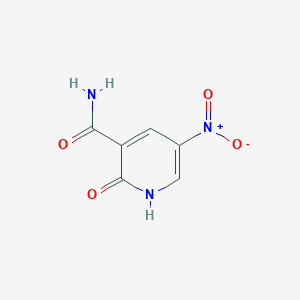
![1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B3059075.png)

![Benzonitrile, 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-](/img/structure/B3059079.png)
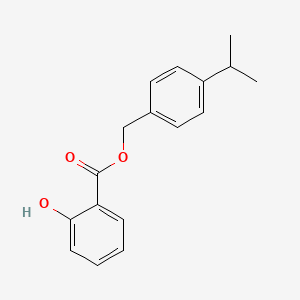
![N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B3059083.png)
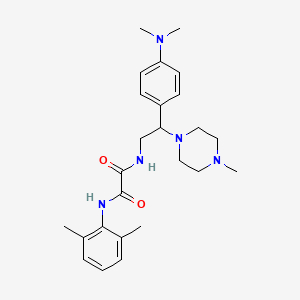
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B3059086.png)

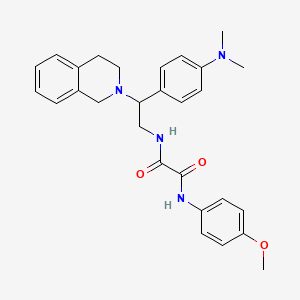
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B3059091.png)
